1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(3-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-20(18-7-4-8-21(29-2)22(18)30-23)14-19(24-26)16-5-3-6-17(28)13-16/h3-8,13,20,28H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFSJCOAKXZNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone represents a novel class of bioactive compounds with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a spirocyclic moiety linked to a piperidine ring and a hydroxyphenyl group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its free radical scavenging ability.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial and fungal strains.
- Cytotoxic Effects : Investigations have shown potential cytotoxicity against cancer cell lines.
Antioxidant Activity
Studies have demonstrated that compounds with similar structural features possess significant antioxidant properties. The hydroxyl group in the 3-hydroxyphenyl moiety is critical for radical scavenging. For instance, research on related compounds has shown that they can inhibit lipid peroxidation and enhance the activity of endogenous antioxidants .
Antimicrobial Activity
In vitro tests have indicated that the compound exhibits antimicrobial effects against various pathogens. For example:
- Bacterial Strains : It showed notable activity against Xanthomonas axonopodis and Ralstonia solanacearum, with efficacy comparable to standard antibiotics .
- Fungal Strains : Its antifungal properties were evaluated against Alternaria solani and Fusarium solani, demonstrating significant inhibition .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound has a dose-dependent effect. The mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspases in treated cells. Similar compounds have been reported to induce cell cycle arrest in specific phases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against both gram-positive and gram-negative bacteria. |
| Study C | Cytotoxicity | Induced apoptosis in cancer cell lines with IC50 values indicating strong potency. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
- Hydroxy Group : Enhances antioxidant capacity.
- Methoxy Group : May contribute to increased lipophilicity and membrane permeability.
- Spirocyclic Structure : Provides unique conformational flexibility which may affect receptor interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Oxadiazole Cores
describes compounds 4c and 4d , which share a pyrazolo-oxadiazole scaffold but lack the spiro architecture. Key differences include:
- 4c : Substituent = 4-nitrophenyl; Yield = 58%.
- 4d : Substituent = 4-methoxyphenyl; Yield = 68%.
The nitro group in 4c reduces yield (58%) compared to 4d (68%), likely due to steric or electronic hindrance. The target compound’s spiro system may enhance metabolic stability compared to non-spiro analogues .
Benzo[e]pyrazolo[1,5-c][1,3]thiazine Derivatives
and report thiazine analogues where the oxygen atom in the oxazine ring is replaced with sulfur. This substitution alters electronic properties (e.g., increased lipophilicity) and reactivity. For example:
- Compound 6 (): Synthesized via copper-catalyzed Ullmann coupling, yielding 75–90%.
- The target compound’s oxazine ring may offer better hydrogen-bonding capacity, whereas thiazines could improve membrane permeability .
Imidazolopiperazine Antimalarials
highlights imidazolopiperazines with IC₅₀ values against Plasmodium falciparum:

- Compound 1 : IC₅₀ = 63 nM (3D7 strain).
- Compound 3 : IC₅₀ = 116 nM (3D7 strain).
| Feature | Target Compound | Compound 1 () |
|---|---|---|
| Core Structure | Spiro pyrazolo-oxazine | Imidazolopiperazine |
| Key Substituent | 3-Hydroxyphenyl | Benzo[d][1,3]dioxol-5-yl |
| Bioactivity | Not tested | Antimalarial |
The benzo[d][1,3]dioxol group in Compound 1 enhances antimalarial potency, suggesting that the target compound’s 3-hydroxyphenyl group could be optimized for similar applications .
Spiro Pyrazolo[3,4-c]pyridine Derivatives
lists ethyl carboxylate derivatives with pyrazolo[3,4-c]pyridine cores. These compounds exhibit moderate solubility in polar solvents due to ester groups, whereas the target compound’s ethanone moiety may reduce polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
